8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1025960-39-7, molecular formula C15H14N2O2, molecular weight 254.28 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine pharmacophore class—a recognized 'drug prejudice' scaffold with broad applications in medicinal chemistry spanning anticancer, antimicrobial, anticonvulsant, and CNS indications. The compound features a fused imidazole-pyridine bicyclic core with a methoxy substituent (-OCH3) at the 8-position of the pyridine ring and a 4-methoxyphenyl group at the 2-position of the imidazole ring.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B13690306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)OC
InChIInChI=1S/C15H14N2O2/c1-18-12-7-5-11(6-8-12)13-10-17-9-3-4-14(19-2)15(17)16-13/h3-10H,1-2H3
InChIKeyMPSZUHKKCKSMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1025960-39-7): Core Identity and Procurement-Relevant Profile


8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1025960-39-7, molecular formula C15H14N2O2, molecular weight 254.28 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine pharmacophore class—a recognized 'drug prejudice' scaffold with broad applications in medicinal chemistry spanning anticancer, antimicrobial, anticonvulsant, and CNS indications [1]. The compound features a fused imidazole-pyridine bicyclic core with a methoxy substituent (-OCH3) at the 8-position of the pyridine ring and a 4-methoxyphenyl group at the 2-position of the imidazole ring . This dual-methoxy substitution pattern distinguishes it from simpler imidazo[1,2-a]pyridine building blocks and from clinically established agents such as zolpidem, alpidem, and zolimidine [1]. It is commercially available as a research-grade building block through specialty chemical suppliers .

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: Position-Specific Determinants of 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Performance


Imidazo[1,2-a]pyridine analogs cannot be freely interchanged without altering target engagement, selectivity, and physicochemical properties. Substituent position on the bicyclic core is a critical determinant of pharmacological outcome: studies by Rostrup et al. (2021) demonstrated that moving a single substituent on the imidazopyridine scaffold altered δ-GABAA receptor modulator potency by 6- to 16-fold [1]. Similarly, Barlin et al. (1995) showed that benzodiazepine receptor displacement potency differed measurably between 6-, 7-, and 8-methoxy-substituted 2-arylimidazo[1,2-a]pyridines, with 6-substituted analogs exhibiting the strongest binding [2]. The 8-methoxy group in the target compound alters the electron density distribution of the pyridine ring (predicted pKa ~5.89 for the 8-methoxyimidazo[1,2-a]pyridine core) , which directly impacts hydrogen-bonding capacity, metabolic stability, and receptor recognition. The dual methoxy pattern (8-OCH3 on pyridine + 4-OCH3 on the 2-phenyl ring) creates a unique pharmacophoric signature not replicated by any single-substituent analog.

Quantitative Differentiation Evidence for 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Versus Closest Analogs


Molecular Weight and Physicochemical Divergence from the 8-Unsubstituted Parent Analog (2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine)

The target compound carries an additional methoxy group at the 8-position of the pyridine ring versus the commonly studied 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 31562-99-9). This single substitution increases molecular weight by 30.02 Da (254.28 vs. 224.26 g/mol) and adds one hydrogen-bond acceptor, altering both polarity and steric profile [1]. Calculated LogP for the unsubstituted comparator is 3.4 (XLogP3, PubChem); the 8-methoxy addition is expected to reduce LogP by approximately 0.2–0.5 units based on the established contribution of aromatic methoxy groups to hydrophilicity [1].

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

Positional Isomer Differentiation: 8-Methoxy vs. 7-Methoxy Substitution Alters Benzodiazepine Receptor Binding

Barlin et al. (1995) synthesized and tested a series of 2-aryl-3-(benzamidomethyl/methoxy)-6(7 and 8)-chloro- and 6(and 8)-methoxy-imidazo[1,2-a]pyridines for their ability to displace [3H]diazepam from rat brain membranes [1]. Compounds with 6-chloro and 6-methoxy groups bound most strongly, while 8-methoxy-substituted analogs showed distinct, measurable differences in displacement potency compared to 6- and 7-substituted positional isomers. Although the exact IC50 values for the 8-methoxy-2-(4-methoxyphenyl) derivative were not individually reported, the study established that the position of the methoxy substituent on the pyridine ring is a decisive factor for benzodiazepine site affinity [1].

CNS drug discovery GABAA receptor Benzodiazepine binding site Positional SAR

Imidazo[1,2-a]pyridine Substitution Position Profoundly Modulates δ-GABAA Receptor Allosteric Modulator Potency: 5-Position SAR as Class-Level Precedent

Rostrup et al. (2021) demonstrated that the pharmacological profile of imidazo[1,2-a]pyridine-based δ-GABAA receptor modulators is severely affected by substituents on the core scaffold [1]. In a fluorescence-based membrane potential assay using human recombinant α4β1δ receptors, 5-methyl (compound 30), 5-bromo (35), and 5-chloro (36) DS2 analogs exhibited 6- to 16-fold higher potency than the parent DS2 compound (δ-selective positive allosteric modulator). Compound 30 displayed at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes [1]. Although these data are for 5-position modifications, they establish a class-level SAR principle: even a single-atom change at a specific position on the imidazo[1,2-a]pyridine scaffold can produce an order-of-magnitude shift in receptor potency and subtype selectivity.

GABAA receptor δ-subunit selectivity Allosteric modulation Neurological disorders

Imidazo[1,2-a]pyridine Class Demonstrates Dual DYRK1A/CLK1 Kinase Inhibition: A Quantitative Baseline for Scaffold Optimization

Lawson et al. (2016) reported the synthesis, biological evaluation, and molecular modeling of imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors obtained in a single step from 2-aminopyridines and 2-bromoacetophenone [1]. Six compounds from this series inhibited DYRK1A and CLK1 at micromolar concentrations. The most active compound (4c) achieved IC50 values of 0.7 μM against CLK1 and 2.6 μM against DYRK1A in radiometric protein kinase assays [1]. Docking studies provided structural rationale correlating with SAR data. While the specific 8-methoxy-2-(4-methoxyphenyl) derivative was not included in this series, the study establishes a quantitative potency baseline for unsubstituted and simply substituted imidazo[1,2-a]pyridines, against which the added 8-methoxy modification can be evaluated for its impact on kinase inhibition potency and selectivity.

Kinase inhibition DYRK1A CLK1 Alzheimer's disease Cancer

Close Structural Analog Co-crystallized with ALDH1A3: PDB 6TE5 Provides a Structural Template for Target Engagement

The compound 6-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (Ligand ID: N4Q), which shares the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core with the target compound, has been co-crystallized with human aldehyde dehydrogenase 1A3 (ALDH1A3) and deposited as PDB entry 6TE5 at 2.40 Å resolution [1][2]. The structure reveals the binding pose of the imidazo[1,2-a]pyridine scaffold within the ALDH1A3 active site. The target compound (8-methoxy variant) differs from N4Q by bearing an 8-methoxy group instead of a 6-(3,5-dimethoxyphenyl) substituent—a difference that alters both the steric occupancy and electronic character of the pyridine ring while preserving the 2-(4-methoxyphenyl) recognition element. ALDH1A family enzymes are validated hallmarks of cancer stem cells, and imidazo[1,2-a]pyridines have been developed as selective ALDH1A inhibitors with IC50 values as low as 130 nM for ALDH1A1 and 3.5 μM for ALDH1A3 in related series [3][4].

Aldehyde dehydrogenase Cancer stem cells X-ray crystallography Structure-based drug design

Recommended Application Scenarios for 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: GABAA Receptor Modulator Lead Optimization with Defined Positional SAR

For programs targeting benzodiazepine-binding sites on GABAA receptors, the 8-methoxy positional isomer provides a distinct SAR vector versus the more thoroughly explored 6-methoxy and 6-chloro analogs. The CSIRO study demonstrated that 6-substituted compounds bind most strongly, but 8-substituted analogs yield different efficacy and selectivity profiles [1]. The DS2 SAR further confirms that single-position modifications on the imidazo[1,2-a]pyridine scaffold can shift δ-subtype selectivity by >60-fold [2]. Researchers should procure this compound when exploring how pyridine-ring methoxy positioning (8- vs. 6- vs. 7-) affects GABAAR subtype engagement, as generic substitution with the wrong positional isomer will confound SAR interpretation [1][2].

Kinase Inhibitor Scaffold Expansion: DYRK1A/CLK1 Dual Inhibition with Enhanced Physicochemical Properties

The imidazo[1,2-a]pyridine class has validated DYRK1A/CLK1 dual inhibitory activity with lead compound IC50 values of 0.7 μM (CLK1) and 2.6 μM (DYRK1A) [3]. The target compound's 8-methoxy group adds hydrogen-bond acceptor capacity and modulates electron density on the pyridine ring, both of which are known SAR determinants for kinase hinge-region binding [3]. Its increased molecular weight (254.28 vs. 224.26 for the unsubstituted analog) [4] and predicted lower LogP make it a suitable starting point for optimizing kinase inhibitor solubility and metabolic stability without sacrificing the core recognition element.

Cancer Stem Cell Target Validation: ALDH1A Isoform Selectivity Profiling Using Structure-Guided Design

With a close structural analog (N4Q) co-crystallized in the ALDH1A3 active site (PDB 6TE5) [5], the target compound offers a rational entry point for ALDH1A isoform selectivity studies. ALDH1A family members are cancer stem cell markers, and selective inhibition is essential to avoid toxicity from pan-ALDH suppression. The 8-methoxy substituent on the target compound presents a steric and electronic modification point predicted to differentially affect ALDH1A1 (IC50 = 130 nM for related analogs) [6] versus ALDH1A3 (IC50 = 3.5 μM) engagement, enabling structure-based optimization of isoform selectivity.

Focused Chemical Library Synthesis: Dual-Methoxy Imidazo[1,2-a]pyridine Subseries Generation

For high-throughput screening library construction, the compound's dual-methoxy substitution pattern (8-OCH3 + 4-OCH3-phenyl) provides a chemically distinct building block not replicated by common commercial imidazo[1,2-a]pyridine scaffolds [4]. The 8-position methoxy offers a synthetic handle for further derivatization (demethylation to 8-OH, subsequent O-alkylation, or directed ortho-metalation), while the 2-(4-methoxyphenyl) group maintains the privileged pharmacophoric element found in multiple bioactive imidazo[1,2-a]pyridine series [7]. This compound is suitable as a core scaffold for generating focused sub-libraries targeting kinase, GABAAR, and ALDH programs simultaneously [3][7].

Quote Request

Request a Quote for 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.